2,3-Dimethyl-5-nitro-2H-indazole
Overview
Description
2,3-Dimethyl-5-nitro-2H-indazole is a heterocyclic compound formed by the combination of an indazole ring and a nitro group. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also an impurity in the synthesis of Pazopanib hydrochloride, an oral angiogenesis inhibitor targeting VEGFR and PDGFR .
Synthesis Analysis
The synthesis of 2H-indazoles, including this compound, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . For example, a palladium-catalyzed intramolecular amination enables the synthesis of various 2-aryl-2H-indazoles from N-aryl-N-(o-bromobenzyl)hydrazines .Molecular Structure Analysis
The molecular formula of this compound is C9H9N3O2 . The average mass is 191.187 Da and the monoisotopic mass is 191.069473 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2H-indazoles include N2-alkylation of 1H-indazoles and 1H-azaindazoles with various primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates to afford the corresponding 2-alkyl-2H-indazoles/azaindazoles . Another method involves a one-pot three-component reaction of 2-chloro- and 2-bromobenzaldehydes, primary amines, and sodium azide catalyzed by copper(I) oxide nanoparticles .Scientific Research Applications
Synthesis and Chemical Applications
Davis-Beirut Reaction for Heterocycle Synthesis : Indazoles, including 2H-indazoles, are significant in medicinal chemistry due to their biological relevance. The Davis-Beirut reaction (DBR) offers a robust method for synthesizing diverse 2H-indazoles and their derivatives, leveraging the chemistry of nitroso intermediates for N-N bond formation. This approach provides access to a variety of indazole compounds under alkaline conditions or mild photochemical conditions, enhancing the synthetic utility of indazoles in chemical biology and medicinal chemistry applications (Zhu, Haddadin, & Kurth, 2019).
Crystal Structure and Intermolecular Interactions : The crystal structure of a closely related compound, 2,3-Dimethyl-6-nitro-2H-indazole, revealed its planarity and intermolecular interactions, including C—H⋯O interactions and aromatic π–π contacts. These structural insights are crucial for understanding the compound's chemical behavior and its potential applications in material science and pharmaceuticals (Chen, Fang, & Wei, 2009).
Medicinal Chemistry and Biological Studies
Novel Molecule-Targeting Angiogenesis Inhibitor : A study focused on the synthesis of a key intermediate, aiming for a novel molecule-targeting angiogenesis inhibitor with potent anti-tumor activity and low toxicity. This research highlights the importance of 2,3-dimethyl and nitro-substituted indazoles in the development of new therapeutic agents (Wu Zhongshi, 2010).
Activation of Nitric Oxide Receptor : Screening and compound evaluation identified a 3-dimethylaminopropyloxy indazole derivative as a potent activator of the nitric oxide receptor, soluble guanylate cyclase. This study underscores the significance of the indazole scaffold in designing molecules for potential cardiovascular therapeutic applications (Selwood et al., 2001).
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole derivatives interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways due to their wide range of medicinal applications
Result of Action
Given the wide range of medicinal applications of indazole derivatives, it can be inferred that the compound would have significant molecular and cellular effects
Biochemical Analysis
Biochemical Properties
2,3-Dimethyl-5-nitro-2H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit phosphoinositide 3-kinase δ, an enzyme involved in cell growth and survival pathways . This interaction can lead to the modulation of signaling pathways and cellular responses. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, further influencing biochemical processes.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit anti-inflammatory, anticancer, and antimicrobial activities . These effects are likely mediated through the interaction of this compound with specific cellular targets, leading to changes in gene expression and metabolic pathways. The compound’s impact on cell signaling pathways can result in altered cellular responses, such as apoptosis, proliferation, and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound may bind to specific enzymes, such as kinases or phosphatases, altering their activity and downstream signaling pathways . Additionally, this compound may interact with transcription factors, influencing gene expression and cellular responses. These molecular interactions contribute to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that indazole derivatives can exhibit varying degrees of stability and degradation under different conditions . The long-term effects of this compound on cellular function may include sustained changes in gene expression, metabolic pathways, and cellular responses. These temporal effects are important considerations for experimental design and interpretation.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that indazole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, at lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, the compound may cause toxicity or other adverse effects, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological properties . These metabolic pathways can affect the compound’s efficacy, toxicity, and overall pharmacokinetic profile. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound may interact with specific transporters that facilitate its uptake and distribution within cells . Additionally, binding proteins may influence the localization and accumulation of this compound in different cellular compartments. These interactions can affect the compound’s bioavailability and overall biological activity.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and biological effects.
Properties
IUPAC Name |
2,3-dimethyl-5-nitroindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-8-5-7(12(13)14)3-4-9(8)10-11(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLFEOXDVSNQHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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